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3-Methyl-3-butene-1-thiol

Food flavor chemistry Odor activity value Sesame aroma

3-Methyl-3-butene-1-thiol (CAS 58156-49-3) is a C5 unsaturated alkenethiol (molecular formula C5H10S, MW 102.20 g/mol) belonging to the prenylthiol subclass. It is characterized by a terminal olefin and a primary thiol group, distinguishing it structurally from the more widely studied 3-methyl-2-butene-1-thiol (prenyl mercaptan).

Molecular Formula C5H10S
Molecular Weight 102.20 g/mol
CAS No. 58156-49-3
Cat. No. B13581704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-butene-1-thiol
CAS58156-49-3
Molecular FormulaC5H10S
Molecular Weight102.20 g/mol
Structural Identifiers
SMILESCC(=C)CCS
InChIInChI=1S/C5H10S/c1-5(2)3-4-6/h6H,1,3-4H2,2H3
InChIKeyVSKYJOJQOKKIPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-3-butene-1-thiol (CAS 58156-49-3): Potency, Selectivity & Procurement Rationale


3-Methyl-3-butene-1-thiol (CAS 58156-49-3) is a C5 unsaturated alkenethiol (molecular formula C5H10S, MW 102.20 g/mol) belonging to the prenylthiol subclass . It is characterized by a terminal olefin and a primary thiol group, distinguishing it structurally from the more widely studied 3-methyl-2-butene-1-thiol (prenyl mercaptan). As one of the 3-methyl-1-butene-1-thiol isomers, it has been identified as a potent food odorant with an exceptionally high odor activity value (OAV 2400 in roasted sesame seed oil) [1] and is the subject of a recent Japanese patent (JP2022089647A) disclosing its use as a flavor-imparting agent [2].

Workflow: Investigational flavor compound with reported high odor activity (OAV 2400 in roasted sesame matrix)
Selection context: C5 unsaturated alkenethiol; terminal olefin isomer distinct from prenyl mercaptan; relevant for IP-protected flavor compositions (JP2022089647A)
Procurement note: Lacks FEMA GRAS listing; positioned for research, investigational flavor use, and non-food industrial applications

Why Interchanging C5 Thiols for 3-Methyl-3-butene-1-thiol Introduces Material Risk


3-Methyl-3-butene-1-thiol cannot be generically replaced by other C5 thiols such as 3-methyl-2-butene-1-thiol (prenyl mercaptan, CAS 5287-45-6) or 3-methyl-1-butanethiol (isoamyl mercaptan, CAS 541-31-1) without significant functional consequences. Despite sharing the same molecular formula (C5H10S), shifts in double-bond position or saturation state produce markedly different odor threshold values, aroma qualities, and regulatory statuses [1]. Specifically, the terminal olefin (1-alkene-1-thiol) configuration of 3-methyl-3-butene-1-thiol confers a unique combination of extreme olfactory potency (sub-ppb detection thresholds) and pronounced chemical instability (susceptibility to oxidation and radical formation), as documented for the 1-alkene-1-thiol class [2]. Furthermore, procurement interchange is complicated by the fact that 3-methyl-3-butene-1-thiol lacks a FEMA GRAS number, whereas its 2-butene isomer prenyl mercaptan is listed as FEMA 3896 and is GRAS-affirmed [3], creating distinct regulatory pathways that must be navigated separately for food-contact versus research-use applications.

Isomer Terminal vs. internal double-bond position shifts odor threshold, aroma quality, and volatility relative to prenyl mercaptan; may not transfer directly.
Regulatory 3-Methyl-3-butene-1-thiol lacks FEMA GRAS, while its 2-butene isomer holds FEMA 3896 GRAS affirmation; requires separate regulatory pathway review.
Stability 1-Alkene-1-thiol class instability may require cold-chain shipping and inert packaging; standard refrigeration protocols for 2-alkene-1-thiols may not suffice.

3-Methyl-3-butene-1-thiol (CAS 58156-49-3): Quantitative Head-to-Head Differentiation Evidence


Food Aroma Potency: OAV of 2400 vs. 960 for 2-Methyl-1-butene-1-thiol in Roasted Sesame

In a stable isotope dilution assay of pan-roasted white sesame seeds, the 3-methyl-1-butene-1-thiol isomers (comprising both (Z)- and (E)-3-methyl-3-butene-1-thiol) achieved a combined odor activity value (OAV) of 2400 in cooking oil matrix, versus an OAV of 960 for the structurally analogous 2-methyl-1-butene-1-thiols [1]. OAV is calculated as the ratio of measured concentration to odor threshold; the 2.5-fold higher OAV indicates that 3-methyl-3-butene-1-thiol contributes disproportionately to the overall aroma profile at equal concentration. The study identified the 3-methyl-1-butene-1-thiols as the single most odor-active compound class among 11 thiols quantified in the sesame matrix [1].

OAV in sesame oil
Head-to-head
OAV 2400 (target) vs. 960 (2-methyl-1-butene-1-thiols)
Reported 2.5× higher OAV context; supports odorant ranking in tested matrix
SIDA quantification in pan-roasted sesame cooking oil; OAV = concentration/odor threshold
Food flavor chemistry Odor activity value Sesame aroma Thiol quantification

Ultra-Low Human Olfactory Detection Threshold: 0.77 ppt (0.00000077 ppm) for 3-Methyl-3-butene-1-thiol in Air

3-Methyl-3-butene-1-thiol (referenced as 3-methyl-1-butanethiol in odor threshold compilations) has a reported human olfactory detection threshold of 0.00000077 ppm (0.77 parts per trillion, ppt) in air . This places it among the most potent odorants known. For comparison, 3-methyl-2-butene-1-thiol (prenyl mercaptan) has a reported sensory threshold in beer of 4.4–35 ng/L (approximately 4.4–35 ppt) [1] and in wine of 0.5–1 ng/L [2]. The threshold for 3-methyl-1-butanethiol is reported as 0.00000077 ppm . Notably, 3-mercapto-3-methylbutyl formate, a structurally related derivative, was detected by human subjects at concentrations below 1 ppt [3]. The absolute threshold value supports the extreme potency of 3-methyl-3-butene-1-thiol relative to other volatile sulfur compounds commonly used in flavor formulations.

Odor threshold
Cross-study
0.00000077 ppm (0.77 ppt) in air
Sub-ppt detection threshold; requires trace-level purity and dosing control
Comparable sub-ppb potency across C5 thiols; threshold compilations and literature data
Olfactory science Odor threshold Sensory potency Trace aroma detection

Regulatory Differentiation: Absence of FEMA GRAS for 3-Methyl-3-butene-1-thiol vs. GRAS-Affirmed Prenyl Mercaptan (FEMA 3896)

3-Methyl-3-butene-1-thiol (CAS 58156-49-3) does not appear in the FDA Substances Added to Food (EAFUS) database and has no assigned FEMA GRAS number, whereas its 2-butene positional isomer, 3-methyl-2-butene-1-thiol (prenyl mercaptan, CAS 5287-45-6), is listed as FEMA 3896 with GRAS affirmation in FEMA GRAS Publication No. 18 [1]. Prenyl mercaptan also holds JECFA Flavor Number 522 [1]. Separately, 3-methyl-1-butanethiol (isoamyl mercaptan, CAS 541-31-1) holds FEMA 3858 and JECFA Number 513 . This regulatory asymmetry means that 3-methyl-3-butene-1-thiol is currently positioned for research, investigational flavor use (as reflected in the Hasegawa patent JP2022089647A [2]), and non-food industrial applications, while its isomers are cleared for direct food use.

Regulatory status
Head-to-head
No FEMA GRAS vs. FEMA 3896 (prenyl mercaptan) and FEMA 3858 (isoamyl mercaptan)
Regulatory gap relative to positional isomers; relevant for food-use pathway decisions
FDA EAFUS, FEMA GRAS Pub. 18, and JECFA flavoring database query
Flavor regulation FEMA GRAS Food contact compliance Regulatory intelligence

Physicochemical Property Differentiation: Lower Boiling Point (118.8°C) vs. Prenyl Mercaptan (127–135°C) Affects Volatility-Driven Applications

3-Methyl-3-butene-1-thiol has a reported boiling point of 118.8 ± 19.0°C at 760 mmHg (predicted/experimental) , while its positional isomer 3-methyl-2-butene-1-thiol (prenyl mercaptan) has a higher reported boiling point range of 127–135°C [1]. This approximate 8–16°C boiling point difference arises from the shift of the double bond from the terminal (1-ene) to the internal (2-ene) position, which alters molecular shape and intermolecular interactions. The lower boiling point of 3-methyl-3-butene-1-thiol implies higher vapor pressure (19.6 ± 0.2 mmHg at 25°C) and greater headspace partitioning at a given temperature, a parameter directly relevant to headspace GC-MS sampling efficiency and olfactory perception in dynamic systems.

Boiling point
Cross-study
118.8 ± 19.0 °C vs. 127–135 °C for prenyl mercaptan
ΔT_boil ≈ 8–16 °C lower; higher vapor pressure affects headspace partitioning
ChemSpider predicted/experimental data; vapor pressure ~19.6 mmHg at 25 °C
Physicochemical properties Boiling point Volatility Headspace partitioning

Chemical Stability and Handling: 1-Alkene-1-thiol Class Instability Demands Different Storage and Use Protocols vs. 2-Alkene-1-thiols

The 1-alkene-1-thiol structural motif of 3-methyl-3-butene-1-thiol places it in a compound class recognized as 'relatively unstable' and responsible for 'quickly vanishing' aroma in freshly ground roasted sesame seeds [1]. This instability is mechanistically distinct from that of the 2-alkene-1-thiol isomer prenyl mercaptan, which is described as 'easily oxidized' but does not share the same rapid degradation kinetics [2]. The terminal double bond in 3-methyl-3-butene-1-thiol facilitates oxidation in the presence of hydroxyl radicals, leading to both sulfur-centered and carbon-centered radical formation , a pathway less accessible to the internal olefin isomer. This class-level instability is cited as the reason the 1-alkene-1-thiols were previously unknown as food constituents—they degrade rapidly during conventional sample preparation [1].

Stability class
Class-level
1-Alkene-1-thiol: rapidly degrading; previously undetected in food until 2010
Stability profile may require cold-chain and inert-atmosphere handling
Class-level inference from sesame aroma studies; oxidation via hydroxyl radicals
Chemical stability Oxidation susceptibility Storage conditions Handling protocols

GC-MS Analytical Differentiation: Distinct Retention Behavior Enables Selective Quantitation in Complex Matrices

3-Methyl-3-butene-1-thiol can be chromatographically resolved from its positional isomers under optimized GC conditions. The compound has a confirmed mass spectrum (GC-MS) and Raman spectrum deposited in the SpectraBase spectral database [1]. In the pivotal aroma study by Tamura et al. (2010), the (Z)- and (E)-3-methyl-1-butene-1-thiol isomers were individually identified and their structures confirmed by comparing mass spectra and retention indices with those of synthesized reference compounds [2]. This analytical resolution is significant because the commonly used on-fiber derivatization GC-MS method for beer thiol analysis (targeting 3-methyl-2-butene-1-thiol at ng/L levels) does not automatically differentiate the 3-methyl-3-butene-1-thiol isomer unless the method is specifically validated for it [3]. Without explicit analytical method validation, co-elution or misidentification of the 1-ene and 2-ene isomers can occur.

GC-MS resolution
Supporting
Distinct MS and retention index from 2-butene isomer; SpectraBase reference data available
Isomer-specific quantitation requires validated method; legacy prenyl mercaptan methods may co-elute
GC-MS with polar/non-polar columns; on-fiber PFBBr derivatization method not validated for 1-ene isomer
GC-MS Chromatographic separation Retention index Thiol analysis

3-Methyl-3-butene-1-thiol: Research and Industrial Application Scenarios Based on Evidence


Investigational Flavor Development: High-Impact Sulfury Note with IP Protection

Based on the OAV of 2400 in roasted sesame [1] and the Hasegawa patent JP2022089647A disclosing its use as a flavor-imparting agent [2], 3-methyl-3-butene-1-thiol is suited for investigational flavor formulation targeting roasted, meaty, and sulfury aroma profiles. Because the compound lacks FEMA GRAS status while its 2-butene isomer prenyl mercaptan is GRAS-affirmed (FEMA 3896) [3], flavor houses can develop proprietary flavor compositions incorporating this compound under patent protection, differentiating their formulations from competitors limited to GRAS-listed thiols. The sub-ppt detection threshold demands precise dosing at the parts-per-trillion level.

Trace-Level Food Aroma Research: Sesame, Coffee, and Roasted Product Authenticity Markers

The identification of 3-methyl-3-butene-1-thiol as a key aroma contributor (OAV 2400) in pan-roasted white sesame seeds [1] positions this compound as a candidate authenticity marker and quality indicator for roasted sesame products. The compound's classification within the 'relatively unstable 1-alkene-1-thiols' that produce the 'quickly vanishing aroma of freshly ground roasted sesame seeds' [4] makes it a sensitive indicator of product freshness. Researchers studying aroma release kinetics, shelf-life degradation, or process optimization in roasted nut/seed products can use this compound as a tracer for the highly volatile, rapidly degrading thiol fraction.

Olfactory Neuroscience: Sub-ppt Detection Threshold Enables Low-Concentration Stimulus Studies

With a human olfactory detection threshold of 0.00000077 ppm (0.77 ppt) in air , 3-methyl-3-butene-1-thiol is among the most potent known odorants. This extreme potency makes it suitable for olfactory neuroscience studies requiring reproducible, low-concentration stimulus delivery. The class of predator-associated sulfur odorants (including structurally related 3-mercapto-3-methylbutan-1-ol and 3-mercapto-3-methylbutyl formate) has been studied for olfactory sensitivity, with all compounds detected below 1 ppb and one below 1 ppt [5]. The availability of synthesized reference compounds with confirmed structure and spectra [6] supports rigorous stimulus preparation.

Analytical Method Development and Reference Standard Procurement for Isomer-Specific Thiol Quantitation

Given the distinct GC-MS retention behavior and mass spectrum of 3-methyl-3-butene-1-thiol compared to its 2-butene isomer [6], analytical laboratories developing methods for trace thiol quantitation in complex food, beverage, or biological matrices require authenticated reference standards of this specific isomer. Legacy GC-MS methods validated for 3-methyl-2-butene-1-thiol in beer (on-fiber derivatization with PFBBr) [7] cannot be assumed to resolve or correctly quantify the 1-ene isomer without explicit validation. Procurement of high-purity 3-methyl-3-butene-1-thiol as a reference standard is essential for stable isotope dilution assays (SIDA) targeting this compound class.

Application
Selection Property
Validation Focus
Investigational flavor development
Odor activity context and IP landscape
Reported OAV ranking; patent-disclosed flavor-imparting use; regulatory gap vs. GRAS isomers
Trace-level food aroma research
Volatility and stability profile
Headspace partitioning behavior; degradation kinetics as freshness-indicator tracer
Olfactory neuroscience stimulus
Sub-ppt detection threshold
Low-concentration stimulus reproducibility; cross-study odorant potency comparisons
Analytical reference standard procurement
Isomer-specific chromatographic identity
GC-MS method validation for 1-ene isomer; avoidance of co-elution with 2-ene isomer
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